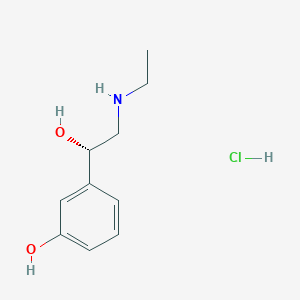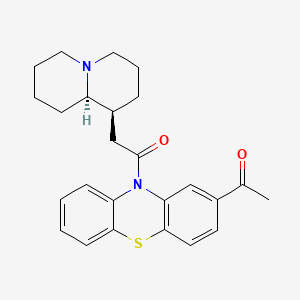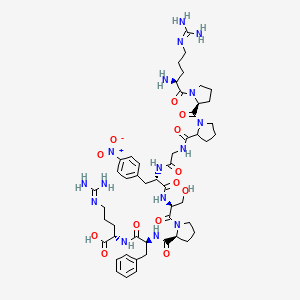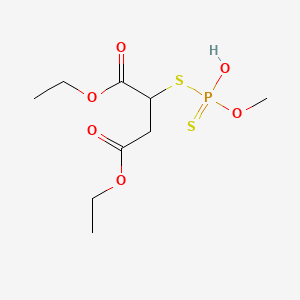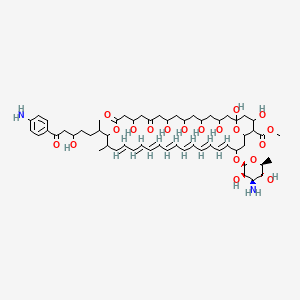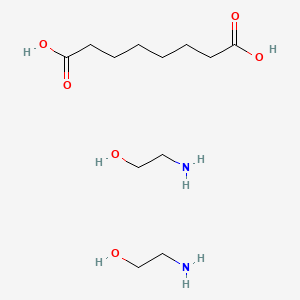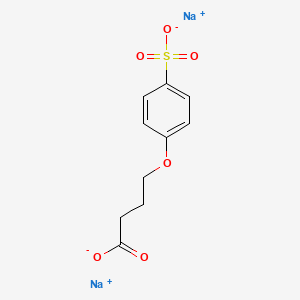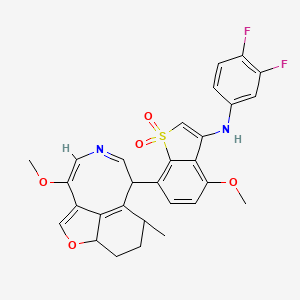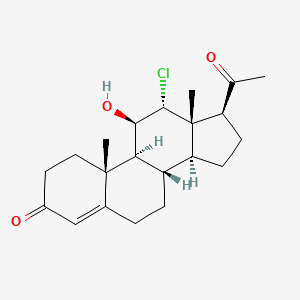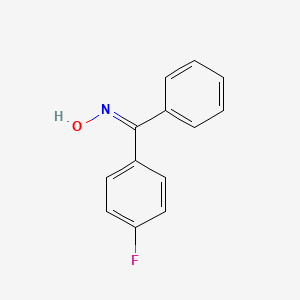
(4-Fluorophenyl)phenylmethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)phenylmethanone oxime is an organic compound with the molecular formula C13H10FNO It is a derivative of (4-fluorophenyl)phenylmethanone, where the oxime functional group (-C=N-OH) is attached to the carbonyl carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-fluorophenyl)phenylmethanone oxime typically involves the reaction of (4-fluorophenyl)phenylmethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (4-Fluorophenyl)phenylmethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)phenylmethanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-fluorophenyl)phenylmethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and materials science. Additionally, its derivatives may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects.
Comparación Con Compuestos Similares
(4-Fluorophenyl)phenylmethanone: The parent compound without the oxime group.
(4-Fluorophenyl)acetophenone oxime: A similar compound with a different substitution pattern on the phenyl ring.
(4-Fluorophenyl)benzaldehyde oxime: Another oxime derivative with an aldehyde group instead of a ketone.
Uniqueness: (4-Fluorophenyl)phenylmethanone oxime is unique due to the presence of both the fluorine atom and the oxime group, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
Propiedades
Número CAS |
362-99-2 |
|---|---|
Fórmula molecular |
C13H10FNO |
Peso molecular |
215.22 g/mol |
Nombre IUPAC |
(NZ)-N-[(4-fluorophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H10FNO/c14-12-8-6-11(7-9-12)13(15-16)10-4-2-1-3-5-10/h1-9,16H/b15-13- |
Clave InChI |
VQCPGTQZPMEMKN-SQFISAMPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)F |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


